2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core substituted with bromine and chlorine at positions 2, 4, and 5, respectively. The N-substituent is a 2-(3,4-dimethoxyphenyl)ethyl group, which introduces methoxy-functionalized aromaticity and a flexible ethyl linker. The halogen substituents (Br and Cl) likely enhance electrophilicity and influence binding interactions, while the sulfonamide group provides hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrCl2NO4S/c1-23-14-4-3-10(7-15(14)24-2)5-6-20-25(21,22)16-9-13(19)12(18)8-11(16)17/h3-4,7-9,20H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXJDUNFVOCFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrCl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include brominated and chlorinated benzene derivatives, which undergo sulfonation and subsequent substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or dehalogenated compounds.
Scientific Research Applications
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences :
- Rip-B replaces the sulfonamide group with a benzamide moiety.
- Lacks halogen substituents (Br/Cl) on the benzene ring.
- Synthesis : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine with an 80% yield, indicating straightforward amide bond formation compared to sulfonamide synthesis, which often requires harsher conditions .
- Physicochemical Properties :
Verapamil Related Compound B (USP41)
- Structural Differences :
- Core: Benzeneacetonitrile with a complex branched chain incorporating two 3,4-dimethoxyphenyl groups.
- Contains a nitrile group and tertiary amine, unlike the sulfonamide and primary amine in the target compound.
- Functional Implications: The nitrile group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to sulfonamides.
Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)
- Structural Differences: Heterocyclic pyrido-pyrimidinone core vs. benzene sulfonamide. Retains the 3,4-dimethoxyphenyl group but links it to a nitrogen-rich scaffold.
- Pharmacological Relevance: The pyrimidinone core may enhance π-π stacking interactions in biological targets, whereas the sulfonamide’s electronegativity favors polar interactions. The ethyl-methylamino substituents in these derivatives () suggest tunable pharmacokinetics through amine modification, a strategy less explored in the target compound .
Structural and Functional Analysis Table
Key Research Findings
Impact of Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding and acidity (pKa ~10) compared to amides (pKa ~17), enhancing target binding in polar environments .
Role of Halogens : Bromine and chlorine in the target compound increase molecular weight (MW ≈ 493 g/mol) and may enhance halogen bonding in biological targets, a feature absent in Rip-B and Verapamil derivatives.
3,4-Dimethoxyphenyl Ethyl Group : This moiety is conserved across all compared compounds, suggesting its critical role in aromatic interactions or receptor binding. Its ethyl linker balances rigidity and flexibility, optimizing pharmacophore positioning.
Biological Activity
2-bromo-4,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide is a sulfonamide compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and research findings relevant to its biological activity.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a brominated and dichlorinated benzene ring. Its structure can be represented as follows:
Key Structural Characteristics
- Bromine and Chlorine Substituents : Enhance lipophilicity and potentially influence biological interactions.
- Dimethoxyphenyl Group : May contribute to the compound's ability to interact with various biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamides exhibit broad-spectrum antimicrobial properties. The presence of halogen atoms (bromine and chlorine) in the structure may enhance these effects. Studies have shown that related compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| Related Sulfonamides | IC50 < 100 µM against various bacteria |
Anticancer Activity
Some studies suggest that compounds similar to this compound possess anticancer properties. For instance, analogs have shown cytotoxic effects against various cancer cell lines, indicating potential utility in oncology.
Case Studies and Research Findings
- Study on Antibacterial Properties : A study assessing the antibacterial efficacy of sulfonamides found that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was essential for enhancing activity.
- Anticancer Efficacy : In vitro studies demonstrated that derivatives of sulfonamides showed potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Molecular Dynamics Simulations : Recent computational studies using molecular dynamics simulations indicated that the binding affinity of this compound to target proteins is influenced by its halogen substituents. This suggests a rational basis for optimizing its structure for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
